Echinocystic Acid

ion channel pharmacology neuronal excitability pain

Researchers using generic oleanane triterpenes for Kv7 channel or lipid metabolism studies often encounter inconsistent results due to subtle structural variations. Echinocystic acid (EA) resolves this with distinct pharmacological selectivity: • Most potent pentacyclic triterpene Kv7.2/Kv7.3 inhibitor (IC50 = 2.5 µM) - ideal for neuronal excitability & pain models. • Selective dual ACAT/DGAT inhibitor (IC50 103 µM / 139 µM) without HMG-CoA reductase interference. • Active TLR4/NF-κB pathway inhibitor with validated in vivo efficacy in colitis models. Supplied with ≥98% HPLC purity and rigorous analytical documentation for reproducible research.

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
CAS No. 510-30-5
Cat. No. B1671084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEchinocystic Acid
CAS510-30-5
SynonymsEchinocystic acid
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C(=O)O)C
InChIInChI=1S/C30H48O4/c1-25(2)14-15-30(24(33)34)19(16-25)18-8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,6)29(18,7)17-23(30)32/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22-,23+,27-,28+,29+,30+/m0/s1
InChIKeyYKOPWPOFWMYZJZ-PRIAQAIDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Echinocystic Acid: Pharmacological Overview


Echinocystic acid (EA) is a naturally occurring pentacyclic triterpene belonging to the oleanane class, primarily isolated from medicinal plants such as Gleditsia sinensis Lam. and Eclipta prostrata (L.) L. [1]. EA exhibits a range of pharmacological activities including anti-inflammatory, antitumor, hypolipidemic, and antiviral effects. While structurally related to other triterpenes like oleanolic acid and ursolic acid, EA possesses unique functional group arrangements that confer distinct biological activities and potency profiles across multiple therapeutic targets [2]. This compound serves as a valuable tool for investigating triterpene-mediated signaling pathways and as a potential lead for drug development in inflammation, oncology, and metabolic disorders.

Pentacyclic triterpene scaffold for signaling pathway studies
16β-hydroxyl group differentiates from oleanolic/ursolic acid
Applicable to inflammation, oncology, and metabolism research contexts

Echinocystic Acid vs. Generic Triterpenes


Pentacyclic triterpenes such as oleanolic acid, ursolic acid, and betulinic acid share a common carbon skeleton with echinocystic acid (EA), yet their biological activities are not interchangeable due to subtle but critical structural variations [1]. For instance, EA contains a 16β-hydroxyl group absent in oleanolic acid, which significantly alters its molecular interactions and potency profiles [2]. Direct comparative studies reveal that EA is the most potent inhibitor among several pentacyclic triterpenes against Kv7.2/Kv7.3 channels (IC50 = 2.5 µM), outperforming ursonic acid, oleanonic acid, and demethylzeylasteral [3]. Additionally, EA exhibits a distinct enzyme inhibition profile, selectively targeting ACAT and DGAT (IC50 = 103 µM and 139 µM, respectively) while sparing HMG-CoA reductase—a pattern that differs markedly from statins and other triterpene derivatives [4]. These quantitative differences underscore that substituting EA with a structurally analogous triterpene will yield divergent experimental outcomes and may lead to erroneous conclusions regarding mechanism of action.

Structural mismatch
The 16β-hydroxyl group absent in oleanolic acid may alter target binding and functional readouts.
Enzyme inhibition profile
ACAT/DGAT inhibition without HMG-CoA interference differs from statins; related triterpenes may show distinct patterns.
Ion channel modulation rank
Reported Kv7.2/7.3 inhibition rank among tested triterpenes may not transfer to structural analogs.

Echinocystic Acid: Quantitative Selectivity Data


Kv7.2/Kv7.3 Channel Inhibition Potency

Echinocystic acid was the most potent inhibitor of Kv7.2/Kv7.3 channel currents among eight tested pentacyclic triterpenes, with an IC50 of 2.5 µM [1]. In contrast, ursonic acid, oleanonic acid, demethylzeylasteral, corosolic acid, betulinaldehyde, acetylursolic acid, and α-boswellic acid all exhibited weaker inhibition in descending order. EA also shifted the voltage-dependent activation curve in a positive direction and slowed the activation time constant, indicating a distinct mechanism of channel modulation [1].

Kv7.2/7.3 inhibition
Head-to-head comparison
IC50 = 2.5 µM
Reported top rank among tested pentacyclic triterpenes
HEK293 cells; electrophysiology
ion channel pharmacology neuronal excitability pain epilepsy

Selective ACAT/DGAT Enzyme Inhibition

In vitro enzyme activity assays using rat liver microsomes demonstrated that echinocystic acid inhibits acyl-CoA:cholesterol acyltransferase (ACAT) and diacylglycerol acyltransferase (DGAT) with IC50 values of 103 µM and 139 µM, respectively, while exhibiting no significant effect on HMG-CoA reductase activity [1]. This profile contrasts sharply with statins, which primarily inhibit HMG-CoA reductase, and with oleanolic acid, which has been reported to inhibit DGAT but with different potency and selectivity characteristics [2].

Enzyme inhibition panel
Reported enzyme panel
ACAT IC50 103 µM; DGAT 139 µM; no HMG-CoA effect
Distinct profile from statins and oleanolic acid
Rat liver microsome assays
lipid metabolism atherosclerosis enzyme inhibition

Anti-Colitic Efficacy vs. Lancemaside A

In a TNBS-induced colitis mouse model, echinocystic acid demonstrated superior anti-colitic efficacy compared to lancemaside A, its saponin precursor [1]. EA more potently inhibited pro-inflammatory cytokine expression (IL-1β, IL-6, TNF-α) and NF-κB activation in LPS-stimulated peritoneal macrophages, and more effectively inhibited LPS binding to TLR4 [1]. The study concluded that the anti-colitic effect of lancemaside A is mediated by its metabolism to EA, which serves as the active pharmacophore.

Colitis model vs. lancemaside A
Head-to-head comparison
EA consistently outperformed lancemaside A in TNBS model
Supports EA as active anti-inflammatory pharmacophore
In vivo colitis and macrophage assays
inflammatory bowel disease colitis TLR4 NF-κB

Glucocorticoid Receptor Agonism Profile

Echinocystic acid and its 3-O-glucoside derivative act as potent glucocorticoid receptor (GR) agonists with a desirable dissociated profile: they induced GR nuclear translocation (75% and 55%, respectively), suppressed NF-κB transcriptional activity (20% and 70%, respectively), yet exhibited no GR transactivation capability and no stimulatory effect on PEPCK target gene expression in HeLa cells [1]. This contrasts with classical glucocorticoids like dexamethasone, which cause both transrepression (anti-inflammatory) and transactivation (side effects).

GR agonism profile
Class-level inference
75% nuclear translocation; 20% NF-κB suppression; no transactivation
Dissociated GR modulation reported
HeLa cell reporter assays
glucocorticoid receptor transrepression inflammation side-effect profile

Anti-HCV Entry Activity & SAR

Echinocystic acid exhibits substantial inhibitory activity on HCV entry, serving as a lead compound for developing more potent derivatives. Structure-activity relationship studies revealed that modifications expanding or opening rings A and C of the EA scaffold consistently reduced anti-HCV potency, indicating that the rigid, conserved triterpene skeleton is essential for activity [1]. Furthermore, bivalent oleanane-type triterpenes synthesized from EA achieved IC50 values in the nanomolar range against HCV entry, representing a >1000-fold improvement over the parent compound [2].

Anti-HCV entry SAR
Cross-study comparable
Parent EA µM; bivalent derivatives nM (>1000-fold improvement)
Conserved scaffold essential; SAR confirmed
HCV pseudoparticle assay, Huh7.5 cells
HCV entry inhibitor antiviral structure-activity relationship

Echinocystic Acid: Research Applications


Kv7 Channel Pharmacology Models

Echinocystic acid is the most potent known pentacyclic triterpene inhibitor of Kv7.2/Kv7.3 channels (IC50 = 2.5 µM), making it an ideal chemical probe for dissecting Kv7 channel function in neuronal excitability, pain, epilepsy, and depression models [1]. Researchers should select EA over other triterpenes for studies requiring robust Kv7 channel modulation with minimal confounding off-target effects.

Dual ACAT/DGAT Inhibition in Lipid Research

For investigations into lipid metabolism pathways where dual inhibition of ACAT and DGAT is desired without HMG-CoA reductase interference, EA is uniquely suited. Its IC50 values of 103 µM (ACAT) and 139 µM (DGAT) provide a distinct pharmacological fingerprint that can be leveraged to validate target engagement in hyperlipidemia and atherosclerosis models [2].

IBD & Colitis Mechanistic Studies

EA is the active anti-inflammatory metabolite of lancemaside A, demonstrating superior in vivo efficacy in TNBS-induced colitis models [3]. It should be prioritized over lancemaside A or crude plant extracts when investigating TLR4/NF-κB pathway inhibition in colonic inflammation, as it represents the direct pharmacophore.

SEGRM Development Programs

EA and its 3-O-glucoside derivative are rare triterpene-based GR agonists with dissociated transrepression/transactivation profiles. They induce GR nuclear translocation (75%/55%) and suppress NF-κB (20%/70%) without transactivation side effects [4]. This makes EA a valuable scaffold for developing safer anti-inflammatory therapies that avoid classical glucocorticoid toxicities.

Application
Selection Property
Validation Focus
Kv7 channel signaling research
Triterpene-based Kv7 modulation context
Electrophysiological endpoint review in neuronal models
Lipid metabolism enzyme studies
ACAT/DGAT inhibition without HMG-CoA interference
Enzyme activity endpoint validation
Colitis model pathway investigation
TLR4/NF-κB pathway inhibition context
In vivo colitis endpoint response review
Glucocorticoid receptor modulation
Dissociated transrepression/transactivation profile
GR nuclear translocation and NF-κB assay review

Technical Documentation Hub

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45 linked technical documents
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